(Pyren-4-YL)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22245-54-1 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
pyren-4-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9,18H,10H2 |
InChI Key |
LABNFNHSRBDQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformative Pathways of Pyren 4 Yl Methanol Derivatives
Oxidation Reactions of Pyrene (B120774) Alcohols and Related Derivatives
The hydroxymethyl group of pyrene alcohols, such as (pyren-4-yl)methanol, is susceptible to oxidation, providing a key pathway to pyrene aldehydes and carboxylic acids. These reactions are fundamental in organic synthesis for creating valuable intermediates. For instance, the oxidation of the hydroxymethyl group on a benzo[a]pyrene (B130552) core yields the corresponding carboxylic acid. smolecule.com Similarly, the methanol (B129727) group in other heterocyclic methanols can be oxidized to a ketone or carboxylic acid using standard oxidizing agents. vulcanchem.com
The reverse reaction, the reduction of a pyrene aldehyde, is a common method to synthesize the corresponding alcohol. For example, (pyren-1-yl)methanol is synthesized via the reduction of 1-pyrenecarboxaldehyde. benthamopen.com This bidirectional transformation highlights the controlled oxidation of the alcohol as a method to access the aldehyde.
Electrochemical methods also offer a green alternative for alcohol oxidation. A pyrene-functionalized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivative, when immobilized on a carbon-cloth electrode, serves as a highly efficient catalyst for the anodic oxidation of alcohols to aldehydes. nih.gov This system demonstrates the potential for pyrene moieties to act as anchoring groups for catalysts in electro-organic synthesis. nih.gov
While the primary alcohol of this compound oxidizes to an aldehyde or carboxylic acid, the pyrene core itself can undergo oxidation under different conditions. For example, oxidation of pyrene can lead to pyrene-4,5-dione (B1221838) and further to pyrene-4,5,9,10-tetraone, particularly in the presence of catalysts like ruthenium(III) chloride. rsc.orguky.edu
| Reactant | Reagent/Conditions | Product | Reference |
| Benzo(a)pyrene-4-methanol | Oxidation | Benzo(a)pyrene-4-carboxylic acid | smolecule.com |
| 1-Pyrenecarboxaldehyde | Reduction | (Pyren-1-yl)methanol | benthamopen.com |
| Various alcohols | Pyrene-TEMPO conjugate, Anodic oxidation | Aldehydes | nih.gov |
| Pyrene | Ruthenium(III) chloride, Oxidizing agent | Pyrene-4,5-dione | rsc.orguky.edu |
Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group of this compound is a versatile functional handle that can be converted into a wide array of other groups, significantly expanding the synthetic utility of this pyrene derivative. wikipedia.org These interconversions allow for the attachment of pyrene to other molecules or for the introduction of new reactive sites. solubilityofthings.comimperial.ac.uk
Halogenation: The transformation of the alcohol into an alkyl halide is a common and crucial functional group interconversion. ub.edu For instance, (pyren-1-yl)methanol can be converted to 1-(chloromethyl)pyrene using thionyl chloride (SOCl₂) in the presence of pyridine. benthamopen.com Other standard reagents for this conversion include phosphorus tribromide (PBr₃) for bromination and phosphorus and iodine for iodination. vanderbilt.edu
Esterification: Esters of pyrene alcohols are frequently synthesized for applications in materials science and as fluorescent probes. The esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative. A notable example is the esterification of 4-(1-pyrenyl)butanol with 11-mercaptoundecanoic acid, catalyzed by a hafnium/tetrahydrofuran complex, to create a pyrene-based ligand for quantum dots. acs.orgresearchgate.net
Etherification: The conversion of the hydroxyl group to an ether linkage is another important transformation. The Williamson etherification, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard method. rsc.org This reaction has been used to synthesize pyrene-labeled dendrons. rsc.org
| Transformation | Reagent(s) | Resulting Functional Group | Reference |
| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride | benthamopen.com |
| Halogenation | Phosphorus tribromide (PBr₃) | Alkyl Bromide | vanderbilt.edu |
| Esterification | Carboxylic acid, Hafnium catalyst | Ester | acs.org |
| Etherification | Base, Alkyl halide (Williamson) | Ether | rsc.org |
Reactivity of the Pyrene Core in Pyrene Alcohol Conjugates
The pyrene nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. rsc.org The positions of substitution are dictated by the electronic distribution within the pyrene core. The most electron-rich and therefore most reactive positions for electrophilic attack are C1, C3, C6, and C8. rsc.orgmdpi.com The C2 and C7 positions are less reactive, while the C4, C5, C9, and C10 positions (the K-region) are generally unreactive towards electrophilic substitution. rsc.orgnih.gov
The presence of the hydroxymethyl group at the C4 position in this compound would influence the regioselectivity of subsequent reactions on the pyrene core. While the group itself is not strongly activating or deactivating, its presence can exert steric and electronic effects.
Common electrophilic substitution reactions for pyrene and its derivatives include:
Halogenation: Pyrene can be brominated to give various brominated products, including 1-bromopyrene (B33193) and 1,3,6,8-tetrabromopyrene (B107014), depending on the reaction conditions. mdpi.com
Nitration: Nitration of pyrene can occur, leading to products like 1-nitropyrene. lookchem.com
Acylation: Friedel-Crafts acylation is another key reaction, allowing for the introduction of acyl groups onto the pyrene ring system.
The substitution pattern of the pyrene core profoundly affects its photophysical properties. For example, the position of pyridyl substituents on a pyrene core significantly influences the absorption spectra and frontier orbital energies of the resulting conjugates. nih.gov
Catalyst-Directed Chemical Transformations Involving Pyrene Alcohols
Catalysis plays a pivotal role in unlocking new and efficient synthetic pathways for the transformation of pyrene alcohols and their derivatives. Both the hydroxyl group and the C-H bonds of the pyrene core can be targeted using specific catalytic systems.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki and Stille reactions, to form C-C bonds. rsc.org These methods allow for the arylation of brominated pyrene derivatives, which can be prepared from pyrene alcohols via functional group interconversion. rsc.org For instance, palladium-catalyzed polymerization has been used to create donor-acceptor polymers from pyrene-based monomers. rsc.org
Iridium-Catalyzed Reactions: Iridium catalysts have been developed for the site-selective C-allylation of alcohols. nih.gov This redox-triggered transformation involves the iridium catalyst facilitating a hydrogen transfer from the alcohol, enabling its C-H functionalization. nih.gov Such methods could potentially be applied to pyrene alcohols for the direct formation of C-C bonds adjacent to the hydroxyl-bearing carbon.
Gold-Catalyzed Reactions: Gold catalysts have been reported for the C-H imidation of the pyrene core. mdpi.com This reaction introduces a nitrogen-containing functional group directly onto the aromatic ring system, offering a pathway to novel pyrene conjugates. mdpi.com
Other Catalytic Systems: As mentioned previously, pyrene-tethered catalysts, such as the pyrene-TEMPO system, demonstrate how the pyrene moiety can be used to immobilize a molecular catalyst on an electrode surface, enhancing its performance in electrochemical synthesis. nih.gov
| Catalytic System | Transformation | Target Moiety | Reference |
| Palladium (Pd) | Cross-coupling (e.g., Stille) | Pyrene Core (C-Br) | rsc.org |
| Iridium (Ir) | C-Allylation | Alcohol (α-C-H) | nih.gov |
| Gold (Au) | C-H Imidation | Pyrene Core (C-H) | mdpi.com |
| Pyrene-TEMPO | Electrochemical Oxidation | External Alcohol Substrate | nih.gov |
Advanced Spectroscopic and Photophysical Investigations of Pyren 4 Yl Methanol Analogs
Elucidating Molecular Structure and Conformation through Advanced Spectroscopic Techniques
The precise determination of the molecular structure and conformation of (Pyren-4-YL)methanol and its analogs is foundational to understanding their complex behaviors. Researchers employ a suite of advanced spectroscopic techniques to achieve unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental in confirming the structural integrity and connectivity of atoms within the molecule. mdpi.com For instance, the successful synthesis of pyrene-derived aminophosphonates was verified using ¹H, ¹³C, and ³¹P NMR spectroscopy. mdpi.com Similarly, the characterization of a pyrene-containing Schiff base molecule was accomplished using ¹H, ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Electron Ionization-Mass Spectrometry (EI-MS). acs.org
Infrared (IR) spectroscopy provides critical information about the functional groups present in the molecule. mdpi.com For example, the aldehyde group in pyrene-4-carbaldehyde (B1596326), a precursor to this compound, can be identified by its characteristic IR absorption band. This technique, along with Raman spectroscopy, can be supported by Density Functional Theory (DFT) calculations to aid in the analysis of normal vibrational modes. ipcms.fr
For a definitive understanding of the three-dimensional arrangement of atoms and the conformation of the molecule in the solid state, single-crystal X-ray crystallography is the gold standard. researchgate.netrsc.org This technique has been used to determine the molecular structure of pyrene (B120774) derivatives, revealing details such as the slight bending of the pyrenyl moiety from ideal planarity. rsc.org In one study, X-ray analysis of a pyrene derivative, (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, provided precise bond lengths and angles, confirming its monoclinic crystal system. researchgate.net The combination of these techniques provides a comprehensive picture of the molecular architecture, which is essential for interpreting the photophysical properties of these compounds.
Photophysical Behavior of Pyrene-Functionalized Systems: Fluorescence and Excimer Formation
Pyrene-functionalized systems, including analogs of this compound, are renowned for their distinctive photophysical properties, particularly their fluorescence behavior. ontosight.ai The fluorescence emission of pyrene is highly sensitive to its local environment, making it an exceptional probe for various applications. nih.gov The emission spectrum of a pyrene derivative typically displays a structured band corresponding to the emission from an isolated, excited-state molecule, known as monomer emission. nih.govacs.org This monomer fluorescence is characterized by a series of well-defined vibronic bands, typically observed between 370 nm and 420 nm. nih.govnih.gov
A hallmark of pyrene-based systems is their ability to form "excimers," or excited-state dimers. nih.govthermofisher.com An excimer is formed when an excited pyrene molecule interacts with a nearby ground-state pyrene molecule. nih.govnih.gov This interaction is favorable only when the two pyrene moieties are in close spatial proximity, typically less than 10 Å apart. nih.gov The formation of an excimer results in a new, broad, and structureless emission band that is significantly red-shifted from the monomer emission, usually appearing around 450-550 nm. nih.gov The ratio of the intensity of the excimer emission to that of the monomer emission (E/M ratio) is a sensitive measure of the intramolecular or intermolecular proximity of the pyrene units. nih.govacs.org
This phenomenon has been observed in various pyrene-functionalized structures. For example, in poly(propylene imine) (PPI) dendrimers peripherally modified with pyrene moieties, monomer peaks were evident at 377 and 398 nm, while a broad excimer emission was centered at 476 nm, arising from the close proximity of pyrene groups on individual dendrimers. acs.org The E/M ratio was found to increase with higher dendrimer generations, indicating more significant terminal-group interactions. acs.org Similarly, pyrene-terminated tin sulfide (B99878) clusters were investigated for excimer formation, which is facilitated by the intense π-stacking of the pyrene units. d-nb.info The formation of excimers can be influenced by factors such as concentration, solvent, and the flexibility of the linker connecting the pyrene units. nih.govnih.gov
| Compound/System | λabsmax (nm) | λemmax (nm) | Quantum Yield (Φ) | Solvent/State | Citation |
| HL1 | 349 | 388 | 0.26 | Acetonitrile | nih.gov |
| HL2 | 359 | 381 | 0.08 | Acetonitrile | nih.gov |
| HL3 | 341 | 385 | 0.085 | Acetonitrile | nih.gov |
| PA1 | 480 | 557 | 0.94 | Hexane (B92381) | nih.gov |
| PA1 | - | 648 | 0.50 | Methanol (B129727) | nih.gov |
| PA13 | 522 | - | > 0.75 | Various Solvents | nih.gov |
| Py-2TPA | - | - | 0.62 | THF Solution | gdut.edu.cn |
| Py-2TPA | - | - | 0.07 | Thin Film | gdut.edu.cn |
| Py-2TPE | - | - | 0.47 | Solid State | gdut.edu.cn |
| Py-TPE | - | 492 (EL) | - | OLED Device | rsc.org |
Table 1: Photophysical data for selected pyrene derivatives. This table summarizes the maximum absorption (λabsmax) and emission (λemmax) wavelengths, along with fluorescence quantum yields (Φ) in various environments.
Intramolecular Charge Transfer (ICT) Phenomena in Pyrene Derivatives
Intramolecular charge transfer (ICT) is a critical photophysical process that significantly influences the electronic and optical properties of many organic molecules, including pyrene derivatives. scispace.comrsc.org This phenomenon typically occurs in "push-pull" systems, where an electron-donating group (donor) and an electron-accepting group (acceptor) are attached to the same π-conjugated framework, such as the pyrene core. ipcms.fracs.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. ipcms.fr
The efficiency and characteristics of ICT are strongly dependent on the surrounding environment, particularly the polarity of the solvent. scispace.comresearchgate.net In many cases, increasing solvent polarity stabilizes the polar ICT state, leading to a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. nih.gov For example, the pyrene derivative PA1, which contains electron-donating piperidyl groups and an electron-accepting formyl group, exhibits bright solvatochromic fluorescence, shifting from green in nonpolar hexane to red in polar methanol. nih.gov
In some pyrene derivatives, the ICT process is accompanied by a significant structural rearrangement, such as the twisting of a molecular fragment. scispace.comrsc.org This is known as Twisted Intramolecular Charge Transfer (TICT). scispace.comresearchgate.net The TICT state is often non-emissive or weakly emissive, but its formation and stability can be modulated by the solvent and by structural modifications. scispace.comrsc.org Studies on pyrene derivatives designed for Organic Light-Emitting Diodes (OLEDs) have shown that polar solvents can affect the excited-state dynamics and charge-transfer characteristics, which in turn influences their fluorescence behavior. scispace.comrsc.org Understanding and controlling these ICT and TICT processes are crucial for designing pyrene-based materials with tailored optical properties for applications like sensors and OLEDs. nih.govscispace.com
Aggregation-Induced Emission (AIE) Characteristics of Pyrene-Based Assemblies
Pyrene, as a classic polycyclic aromatic hydrocarbon, typically exhibits a phenomenon known as Aggregation-Caused Quenching (ACQ). rsc.org In dilute solutions, pyrene molecules are highly fluorescent, but at high concentrations or in the solid state, their emission is significantly quenched due to the formation of non-emissive aggregates and excimers through strong π-π stacking interactions. rsc.org However, a counterintuitive phenomenon known as Aggregation-Induced Emission (AIE) has been observed in specifically designed pyrene derivatives. rsc.orgnih.gov AIE-active molecules, or AIEgens, are weakly or non-emissive in solution but become highly luminescent upon aggregation or in the solid state. gdut.edu.cnrsc.org
The transformation of pyrene from an ACQ chromophore to an AIE luminogen can be achieved by chemical modification, for instance, by attaching bulky substituents like tetraphenylethylene (B103901) (TPE) to the pyrene core. gdut.edu.cnrsc.org The underlying mechanism for AIE is often attributed to the Restriction of Intramolecular Motion (RIM). rsc.org In solution, the attached bulky groups undergo active intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. rsc.org In the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission. rsc.org
For example, pyrene derivatives decorated with TPE units are non-emissive in pure THF solution, but their emission intensity is dramatically enhanced upon the addition of water, a non-solvent, which induces aggregation. gdut.edu.cn In one case, the emission intensity was enhanced approximately 70-fold as the water fraction increased to 99%. gdut.edu.cn This AIE characteristic is highly desirable for applications such as OLEDs, where the active materials are in the solid state. gdut.edu.cnrsc.org Pyrene-based AIEgens have been successfully used as emitters in high-performance blue OLEDs, overcoming the notorious ACQ problem of traditional pyrene compounds. gdut.edu.cn
Influence of Substitution Patterns on Optical and Electronic Properties
The optical and electronic properties of the pyrene core can be precisely tuned by altering the type and position of substituents on the aromatic ring. chemrxiv.orgworktribe.com The substitution pattern—that is, where the functional groups are attached—plays a crucial role in determining the molecule's absorption, emission, and charge-transfer characteristics. nih.govrsc.org
Theoretical and experimental studies have revealed that the electronic structure of pyrene is not uniform. The HOMO and LUMO orbitals of pyrene possess a nodal plane passing through the 2- and 7-positions. worktribe.com Consequently, substituents at these positions have a different electronic influence compared to substituents at other positions, such as the 1-, 3-, 6-, and 8-positions. worktribe.com For derivatives substituted at the 2- and 2,7-positions, there is a strong influence on the S₁ ← S₀ (lowest energy) excitation, while the higher energy S₂ ← S₀ excitation remains "pyrene-like". worktribe.com In contrast, 1-substituted derivatives show a strong influence on both electronic transitions. worktribe.com This difference in electronic perturbation leads to distinct photophysical properties. For instance, 2- and 2,7-pyrene derivatives have been shown to exhibit exceptionally long fluorescence lifetimes, with one derivative, 4-(pyren-2-yl)butyric acid, having a lifetime of 622 ns. worktribe.com
Attaching electron-donating and electron-accepting groups can introduce charge-transfer character and lead to properties like solvatochromism. nih.govchemrxiv.org A systematic study of 1,3,6,8-tetrasubstituted asymmetric pyrenes with donor (piperidyl) and acceptor (formyl) groups demonstrated that the number and position of these groups could modulate the energy gap and solvatochromic behavior. nih.gov One derivative with three donor groups and one acceptor group showed a large solvatochromic shift, while a derivative with two donor and two acceptor groups at specific positions (1,3- and 6,8-) displayed a significant bathochromic shift in absorption. nih.gov These findings highlight that strategic functionalization of the pyrene scaffold is a powerful tool for creating novel fluorophores with customized properties for advanced applications. nih.govworktribe.com
| Compound | Substituent(s) & Position(s) | Key Property/Observation | Citation |
| PA1 | 1-formyl, 3,6,8-tripiperidyl | Bright solvatochromic fluorescence (green to red) | nih.gov |
| PA13 | 1,3-diformyl, 6,8-dipiperidyl | High ΦFL (>0.75), large bathochromic shift in absorption | nih.gov |
| Py-TPE | 2,7-bis(tetraphenylethylene) | Aggregation-Induced Emission (AIE) | rsc.org |
| Py-TriPE | 2,7-bis(triphenylethylene) | Aggregation-Induced Emission (AIE) | rsc.org |
| 4-(pyren-2-yl)butyric acid | 2-(butyric acid) | Very long fluorescence lifetime (622 ns) | worktribe.com |
| N1 | N,N-dimethylaniline (dipolar) | Investigated for Intramolecular Charge Transfer (ICT) | acs.orgnih.gov |
| N2C / N2T | N,N-dimethylaniline (quadrupolar) | Symmetry-dependent ICT dynamics | acs.orgnih.gov |
Table 2: Influence of substitution patterns on the properties of pyrene analogs. This table illustrates how different substituents and their positions on the pyrene core affect the resulting photophysical characteristics.
Supramolecular Chemistry and Self Assembly of Pyrene Based Architectures
Principles of π–π Stacking Interactions in Pyrene-Driven Assembly
The self-assembly of pyrene-containing molecules is fundamentally governed by non-covalent π–π stacking interactions. mdpi.comrsc.org The large, rigid π-conjugated planar structure of pyrene (B120774) promotes strong intermolecular forces, leading to the formation of ordered macroscopic structures. mdpi.com This inherent tendency for pyrene to arrange itself via tight intermolecular π-stacking is a key driver for creating architectures with high charge carrier mobility. worktribe.com
A hallmark of pyrene's photophysical behavior is the formation of excimers. researchgate.netscielo.br When a pyrene molecule in its excited state comes into close proximity (typically within 3-4 Å) with a ground-state pyrene molecule, they can form an excited-state complex or "excimer". researchgate.net This process is concentration-dependent; at low concentrations (e.g., 10⁻⁶ M), pyrene exhibits its characteristic monomer emission with structured bands between 370 and 420 nm. worktribe.comresearchgate.net As the concentration increases (e.g., to 10⁻⁴ M or higher), a new, broad, and featureless emission band appears at a longer wavelength, typically around 475-500 nm, which is the signature of excimer emission. worktribe.comresearchgate.net The intensity of this excimer emission increases with concentration, making the ratio of excimer-to-monomer fluorescence intensity (Ie/Im) a sensitive probe for molecular proximity and aggregation. worktribe.comfigshare.comacs.org
This excimer formation is a critical driving force in the self-assembly process. The stabilization gained from π-stacking in the excited state promotes the aggregation of pyrene units. scielo.brchemrxiv.org The process is driven by the light-induced electron-deficient nature of an excited pyrene molecule, which attracts a ground-state molecule. scielo.br This unique property has been extensively used to study and characterize the formation of supramolecular assemblies in various systems, including polymers, micelles, and gels. acs.orgmdpi.com
| Property | Description | Wavelength Range (nm) | Citation |
| Monomer Emission | Fluorescence from a single, isolated excited pyrene molecule. | 370 - 420 | worktribe.comresearchgate.net |
| Excimer Emission | Fluorescence from an excited-state dimer formed between an excited and a ground-state pyrene molecule. | 475 - 500 | worktribe.comresearchgate.net |
Engineering Pyrene-DNA Conjugates for Nanostructure Formation
The precision and predictability of DNA base-pairing have been combined with the self-assembly properties of pyrene to create highly ordered nanostructures. researchgate.netnih.gov In this strategy, pyrene moieties are chemically conjugated to DNA strands, often at the ends, creating "sticky ends" that drive assembly through hydrophobic and π–π stacking interactions. nih.gov These interactions between the aromatic pyrene units are a key element for the self-assembly process. nih.gov
DNA nanotechnology offers a powerful platform for templating the assembly of pyrene derivatives. researchgate.netumons.ac.be By designing specific DNA sequences, researchers can control the spatial arrangement of attached pyrene molecules. umons.ac.beresearchgate.net For instance, pyrene linked to a nucleoside like 2-amino-2′-deoxyadenosine can be directed to assemble along a complementary single-stranded DNA template. frontiersin.orgcore.ac.uk This DNA-templated self-assembly allows for the construction of complex yet precise nanoarrays. umons.ac.be
The resulting pyrene-DNA conjugates can self-assemble into various nano-objects, including vesicles and spherical nanoparticles. researchgate.netrsc.org The process often involves mixing stoichiometric quantities of the modified DNA strands and annealing them to form duplexes with pyrene-functionalized overhangs. acs.org Polyamines like spermine (B22157) are sometimes used to facilitate the assembly by mediating interactions between the negatively charged DNA backbones. researchgate.netnih.gov These DNA-templated pyrene assemblies have shown potential for applications such as artificial light-harvesting complexes, where the organized chromophores can facilitate efficient energy transfer. researchgate.netnih.govrsc.org
Controlled Morphologies in Pyrene-Based Self-Assemblies: Vesicles and Nanoparticles
The self-assembly of pyrene-based molecules can be precisely controlled to yield a variety of morphologies, most notably vesicles and nanoparticles. The final structure is highly dependent on the molecular design of the pyrene derivative and the assembly conditions. chemrxiv.orgacs.org
For example, pyrene-DNA conjugates have been shown to form multilamellar vesicles or spherical nanoparticles depending on the specific pyrene isomer used. researchgate.netnih.govrsc.org Similarly, pyrene-based bolaamphiphiles—molecules with a hydrophobic pyrene core and hydrophilic head groups at both ends—can initially form nanodisks in an aqueous solution. researchgate.netrsc.org The addition of specific ions, such as acetate, can then trigger a morphological transformation from these nanodisks into nanofibers. rsc.org
The solvent environment is another critical factor. A solvent-exchange method, where a solution of a pyrene derivative in a good solvent is injected into a poor solvent, is commonly used to induce self-assembly. mdpi.com This technique has been used to create nanostructures like nanorods and nanowires from pyrene molecules, with the morphology controllable by adjusting the concentration ratio of pyrene to a templating agent like sodium dodecyl sulfate (B86663) (SDS). acs.org In other systems, co-assembly of different pyrene derivatives can tune the morphology from spherical nanoparticles to 3D network nanofibers. mdpi.com This control over morphology is crucial as the optical and electronic properties of the material are often dependent on the nanostructure's shape and size. acs.org For instance, in pyrene nanorods, an increase in the aspect ratio suppresses monomer fluorescence in favor of excimer emission. acs.org
| Pyrene Derivative System | Controlling Factor | Resulting Morphology | Citation |
| Pyrene-DNA Conjugates | Pyrene Isomer (1,6- or 1,8- vs. 2,7-) | Multilamellar Vesicles vs. Spherical Nanoparticles | researchgate.netnih.govrsc.org |
| Pyrene Bolaamphiphile (PRB) | Addition of Acetate Ions | Nanodisks to Nanofibers | rsc.org |
| Pyrene with SDS | Pyrene/SDS Concentration Ratio | Nanoparticles to Nanowires | acs.org |
| Co-assembled Pyrene Derivatives | Molar Ratio of Components | Spherical Nanoparticles to 3D Nanofibers | mdpi.com |
| 1,3,6,8-tetrakis(4-ethynylbenzoic acid)pyrene | Charge-Screening Conditions | Nanofibers or Nanoparticles | chemrxiv.org |
Pyrene in Mechanically Interlocked Molecular Architectures and Host-Guest Systems
Beyond simple self-assembly, pyrene has been incorporated into sophisticated supramolecular structures such as mechanically interlocked molecules (MIMs) and host-guest systems. chemistryviews.orgrsc.orgresearchgate.net MIMs, including rotaxanes and catenanes, are architectures where components are entangled without covalent bonds. chemistryviews.org The unique optical properties and tendency for π-π stacking make pyrene an ideal component for constructing these complex molecules. researchgate.net
In one approach, the π-extended nature of pyrene is used to enforce [π···π] stacking, which facilitates the efficient synthesis of homo researchgate.netcatenanes (a molecule consisting of two identical interlocked rings). researchgate.net The incorporation of pyrene into these structures can be used to fine-tune their photophysical properties, creating novel photosensitizers and photocatalysts. researchgate.netspringernature.com For example, pyrene-based researchgate.netrotaxanes have been designed as molecular switches where the circularly polarized luminescence (CPL) can be turned "on" and "off". acs.org
Pyrene also features prominently in host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest'. researchgate.netbeilstein-journals.org Pyrene units can be part of the host, the guest, or both. Pyrene-containing molecular clips and tweezers have been synthesized that can bind specific guest molecules. ias.ac.innih.gov In one novel design, a "clippane" was created through the self-aggregation of two U-shaped molecular tweezers containing pyrene-imidazolylidene gold complexes. chemistryviews.org The unique monomer and excimer fluorescence of pyrene can be exploited as a signal to report on guest binding events or to characterize the structure of the resulting host-guest complex. beilstein-journals.orgacs.org
| Supramolecular System | Role of Pyrene | Function/Application | Citation |
| Homo researchgate.netcatenane | Core structural unit | Photocatalysis, Photosensitization | researchgate.netspringernature.com |
| researchgate.netRotaxane | Part of macrocycle or thread | Circularly Polarized Luminescence (CPL) Switch | acs.org |
| Molecular Tweezer ("Clippane") | Functional "arm" of tweezer | Novel Mechanically Interlocked Molecule | chemistryviews.org |
| Nor-seco-cucurbit mdpi.comuril Complex | Guest molecule fluorophore | Probing host-guest interactions and stereoisomerism | beilstein-journals.org |
| β-Cyclodextrin Assembly | Cationic guest probe (1-pyrene methyl amine) | Stimulus-responsive system, sensing | acs.org |
Influence of Pyrene Substitution Patterns on Supramolecular Organization
The way in which pyrene molecules self-assemble into larger architectures is highly sensitive to the number and position of substituents on the pyrene core. rsc.org Modifying the pyrene ring with different functional groups allows for precise control over the intermolecular interactions that guide the supramolecular organization. mdpi.combeilstein-journals.org
Research has shown that even changing the attachment point of the same substituent can lead to dramatically different morphologies. A study on pyrene-DNA conjugates demonstrated that linking DNA to the 1,6- or 1,8-positions of pyrene resulted in the formation of multilamellar vesicles, whereas attachment at the 2,7-position led exclusively to spherical nanoparticles. researchgate.netnih.govrsc.org This highlights how the geometry of the building block dictates the curvature and packing of the final assembly.
In another example, the self-assembly of brominated pyrene derivatives on a gold surface was shown to be determined by the position and number of bromine atoms. rsc.org Different substitution patterns (e.g., tetrabromo- vs. dibromo-pyrene) resulted in distinct two-dimensional networks stabilized by different combinations of intermolecular halogen and hydrogen bonds. rsc.org Furthermore, introducing substituents like alkynes can enlarge the conjugated system, enhancing the π–π stacking effect, while adding alkyl chains can improve solubility and modulate the spatial hindrance, both of which influence the final self-assembled structure. mdpi.commdpi.comsemanticscholar.org These findings demonstrate that the rational design of pyrene substitution patterns is a powerful tool for engineering supramolecular materials with desired structures and properties. beilstein-journals.org
| Pyrene Derivative | Substitution Pattern | Effect on Self-Assembly | Citation |
| Dialkynyl Pyrene-DNA | 1,6- and 1,8-isomers | Formation of multilamellar vesicles | researchgate.netnih.govrsc.org |
| Dialkynyl Pyrene-DNA | 2,7-isomer | Formation of spherical nanoparticles | researchgate.netnih.govrsc.org |
| Brominated Pyrenes on Au(111) | Br₄Py vs. Br₂Py | Different 2D patterns due to varied intermolecular bonding | rsc.org |
| Pyridin-4-ylethynyl Pyrenes | Tetra- vs. Di-substituted | Formation of dense-packed arrays vs. porous kagome networks | beilstein-journals.org |
| Acyl Pyrenes | Increasing acyl chain length | Diminished capacity to form excimers | scielo.br |
** Pyren 4 Yl Methanol As a Component in Functional Materials Design**
Pyrene-Based Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Current time information in Bangalore, IN. The incorporation of pyrene (B120774) units, often derived from precursors like (Pyren-4-YL)methanol, into COF structures is of significant interest. The large, planar pyrene moiety can enhance interlayer π–π interactions, which in turn improves the crystallinity and photoelectrical properties of the resulting COFs. nih.gov These characteristics are crucial for the development of high-performance materials.
Synthetic Strategies and Structural Design Principles of PyCOFs
The synthesis of pyrene-based COFs (PyCOFs) relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. nih.gov While this compound itself is not typically used as a direct linker, it can be envisioned as a starting material. For instance, the methanol (B129727) group can be oxidized to an aldehyde (pyrene-4-carbaldehyde), a versatile functional group for COF synthesis. This aldehyde can then be used to build more complex, multi-topic linkers.
A common strategy involves the use of tetratopic pyrene-based building blocks, such as 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA), which can be condensed with various linkers to form two-dimensional (2D) COFs with tetragonal pores. Current time information in Bangalore, IN. The design principle follows a topological diagram, where, for example, the combination of a C4 symmetric monomer (like a tetrasubstituted pyrene) and a C2 symmetric linker results in a tetragonal lattice. organic-chemistry.org The choice of building blocks and their connectivity allows for pre-designed pore sizes and functionalities within the COF. organic-chemistry.org
Polycondensation reactions are the cornerstone of PyCOF synthesis. Current time information in Bangalore, IN. These reactions, often carried out under solvothermal conditions, lead to the formation of crystalline, porous materials. Current time information in Bangalore, IN.nih.gov Post-synthetic modification is another key strategy, where the properties of a pre-existing COF are tailored by chemically altering the framework. researchgate.net
Linkage Chemistry and its Impact on COF Crystallinity and Photoelectrical Performance
The covalent bonds that link the organic building blocks in a COF are critical determinants of the material's properties. Current time information in Bangalore, IN.rhhz.net The choice of linkage chemistry not only connects the functional units but also influences the COF's crystallinity, stability, and electronic characteristics. Current time information in Bangalore, IN.worktribe.com
Common linkages in PyCOFs include:
Boronate ester linkages: These were used in some of the earliest reported PyCOFs. nih.gov While they can lead to highly crystalline materials, their stability can be a concern.
Amide linkages: These can be introduced via postsynthetic modification of imine COFs. The introduction of amide bonds can alter the polarity and electronic properties of the framework, potentially enhancing photocatalytic activity. rhhz.networktribe.com
sp² carbon-linked (vinylene) linkages: Formed through Knoevenagel condensation, these linkages create fully conjugated frameworks, which can enhance photoelectrical performance. organic-chemistry.org
The nature of the linkage directly impacts the electronic structure of the COF. Linkages that extend the π-conjugation across the framework facilitate light absorption and carrier migration, which are essential for photoelectrical applications. Current time information in Bangalore, IN.nih.gov The planarity of the linkage and the resulting dihedral angles between the building blocks influence the degree of π-orbital overlap and, consequently, the charge transport properties. Highly crystalline and ordered structures with strong interlayer π-π stacking are generally desirable for efficient charge separation and transport. nih.gov
PyCOFs for Advanced Sensing Applications: Acid Vapor Detection
The unique electronic properties and porous nature of PyCOFs make them excellent candidates for chemical sensing applications. nih.govresearchgate.net Specifically, imine-linked PyCOFs have demonstrated high sensitivity and rapid response in the detection of volatile acid vapors like hydrogen chloride (HCl). nih.govresearchgate.net
The sensing mechanism is based on the reversible protonation of the nitrogen atoms in the imine linkages upon exposure to acid vapor. nih.govresearchgate.net This protonation alters the electronic structure of the COF, leading to a noticeable change in its optical properties, such as color and fluorescence. nih.govresearchgate.net For example, a PyCOF film can exhibit a rapid color change from yellow to dark orange upon exposure to HCl gas, a transformation that is visible to the naked eye. researchgate.net
The key features of PyCOFs for acid vapor detection include:
High Surface Area and Porosity: The porous structure allows for the rapid diffusion of gas molecules into the framework, enabling a fast response time. nih.govresearchgate.net
Strong Fluorescence: The pyrene units impart inherent fluorescence to the COFs, which can be quenched or shifted upon interaction with the analyte. nih.govresearchgate.net
Reversibility: The protonation of the imine bonds is often reversible. Exposure to a base, such as triethylamine (B128534) (TEA) vapor, can deprotonate the framework and restore its original optical properties, allowing for the sensor to be reused. nih.govresearchgate.net
For instance, a series of three PyCOFs—PP-COF, PT-COF, and PE-COF—were synthesized and showed exceptional thermal stability and high surface areas. researchgate.net Among them, PE-COF was found to be the most fluorescent and exhibited high sensitivity for HCl detection in solution and as a solid-state sensor for acid vapor. researchgate.net
| PyCOF Sensor Properties for HCl Detection | |
| Sensing Mechanism | Reversible protonation of imine linkages |
| Analyte | Volatile acid vapors (e.g., HCl) |
| Response | Colorimetric and fluorescent change |
| Key Advantages | High sensitivity, rapid response, reusability |
| Example COF | PE-COF |
PyCOFs as Photocatalysts for Hydrogen Peroxide Production
PyCOFs are also emerging as promising metal-free photocatalysts for the production of hydrogen peroxide (H₂O₂), a valuable and environmentally friendly oxidant. nih.govnih.govuky.eduacs.orgscirp.org The photocatalytic activity of PyCOFs stems from their ability to absorb light, generate electron-hole pairs, and facilitate the two-electron oxygen reduction reaction (2e⁻ ORR). Current time information in Bangalore, IN.
The design of efficient PyCOF photocatalysts involves several key considerations:
Active Sites: The pyrene unit itself has been identified as an active site for H₂O₂ production. nih.govscirp.org Density functional theory (DFT) calculations have shown that the pyrene unit is more active for this reaction than other commonly used moieties like bipyridine. nih.govscirp.org
Distribution of Active Sites: The distribution and density of pyrene units within the COF framework are crucial. A high concentration of pyrene units in close proximity can lead to the decomposition of the produced H₂O₂. Therefore, distributing the pyrene active sites over a large surface area is important for maximizing the net H₂O₂ yield. nih.govbenthamopen.com
Charge Separation and Transfer: The extended π-conjugated system of PyCOFs promotes the separation of photogenerated charge carriers and reduces electron-hole recombination, which is essential for efficient photocatalysis. Current time information in Bangalore, IN.
In one study, four different pyrene-containing COFs were synthesized and tested for photocatalytic H₂O₂ production. nih.gov It was found that a two-phase reaction system (e.g., water-benzyl alcohol) could be employed to inhibit the decomposition of H₂O₂, leading to enhanced production rates. nih.gov This work highlighted the importance of catalyst design and reaction engineering in optimizing the performance of PyCOF photocatalysts.
Pyrene-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters connected by organic ligands. rsc.orgcd-bioparticles.net The unique optical and electronic properties of pyrene make it an attractive component for the design of functional MOFs. rsc.orgcd-bioparticles.net Ligands derived from pyrene can be used to construct MOFs with applications in luminescence, photocatalysis, and gas adsorption. rsc.orgcd-bioparticles.net
Design and Synthesis of Pyrene-Bridging Ligands for MOF Construction
The synthesis of pyrene-based MOFs begins with the design and synthesis of appropriate bridging ligands. rsc.org While this compound is a simple pyrene derivative, more complex, multitopic ligands are typically required for MOF construction. These ligands are often synthesized from pyrene through multi-step organic reactions.
A key precursor for many pyrene-based ligands is 1,3,6,8-tetrabromopyrene (B107014), which can be synthesized by the bromination of pyrene. acs.org This tetrabrominated pyrene can then be functionalized using cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce coordinating groups like carboxylates or nitrogen-containing heterocycles. rsc.org
A widely used tetratopic ligand is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy). nih.gov The synthesis of this ligand involves a Suzuki coupling reaction between 1,3,6,8-tetrabromopyrene and 4-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the ester groups to yield the final tetracarboxylic acid ligand. The carboxylate groups can then coordinate to metal ions to form the MOF structure.
Post-Synthetic Modification Approaches for PyMOFs
Post-synthetic modification (PSM) is a powerful strategy for the functionalization of metal-organic frameworks (MOFs), allowing for the introduction of new chemical properties while preserving the original framework topology. In the context of pyrene-based metal-organic frameworks (PyMOFs), PSM offers a route to tailor their properties for specific applications. PyMOFs are constructed from metal ions or clusters and organic linkers containing the pyrene moiety. rsc.org The pyrene unit itself can be pre-functionalized before MOF assembly, or the framework can be designed with reactive sites amenable to modification after synthesis.
A common approach involves incorporating linkers with chemically accessible groups. For instance, if a this compound derivative containing an amine group were used as a linker, this amine functionality could undergo a variety of covalent modifications after the PyMOF is constructed. This manuscript explores the post-synthetic modification (PSM) of amine-functionalized porous coordination cages, specifically focusing on the formation of imine bonds through reactions with aldehydes. rsc.org This highlights a general principle applicable to PyMOFs: the introduction of reactive functional groups onto the pyrene linker enables subsequent chemical transformations.
The modification can be used to alter the framework's porosity, solubility, or to introduce new active sites. rsc.org For example, simultaneous dual post-synthetic modification has been achieved in multivariate isoreticular zinc frameworks, where different thermo-reactive groups were modified under the same conditions while preserving the framework's structure and porosity. rsc.org This demonstrates the potential for creating complex, multifunctional PyMOFs by carefully selecting the initial pyrene-based linkers and the subsequent modification reactions. The reversible nature of some PSM reactions, such as imine formation, could also be exploited for creating dynamic materials with switchable properties. rsc.org
PyMOFs in Heterogeneous Catalysis and Optoelectronic Applications
The unique structural and electronic properties of the pyrene molecule make PyMOFs highly promising materials for heterogeneous catalysis and optoelectronics. rsc.orgrsc.org Heterogeneous catalysis occurs when the catalyst and reactants are in different phases, a common scenario for solid MOFs used in liquid- or gas-phase reactions. allen.inrsc.org The high surface area, tunable porosity, and well-defined active sites of PyMOFs are key advantages in this context. rsc.orgrsc.org
Heterogeneous Catalysis: The catalytic activity of PyMOFs can originate from several features. The metal nodes themselves can act as Lewis acid sites, or the pyrene-based linkers can be functionalized to incorporate catalytically active organic moieties. rsc.org The large, planar, and electron-rich nature of the pyrene unit can facilitate the adsorption of substrate molecules through π-π interactions, pre-concentrating them within the pores and near the active sites, thus enhancing catalytic efficiency. rsc.org Furthermore, metal nanoparticles can be encapsulated within the pores of PyMOFs to create highly active and stable catalysts, where the framework prevents the nanoparticles from agglomerating. rsc.org The design of these materials is crucial, as it allows for the creation of catalysts with specific properties for reactions ranging from biomass conversion to fine chemical synthesis. mpg.de
Optoelectronic Applications: Pyrene and its derivatives are well-known for their interesting optoelectronic properties, stemming from their extensive π-conjugated system. mdpi.com These properties are retained and can be systematically tuned when pyrene is incorporated into a MOF structure. rsc.org PyMOFs can exhibit strong fluorescence, making them suitable for applications in chemical sensing. Their ordered, porous structures provide an ideal scaffold for aligning chromophores and facilitating energy or charge transfer, which is crucial for devices like solar cells and light-emitting diodes. rsc.orgunipv.it The ability to modify the pyrene linker or the metal node allows for precise control over the electronic band structure and photophysical properties of the resulting PyMOF, making them highly customizable for various optoelectronic functions. rsc.orgrsc.org
| Application Area | Key PyMOF Features | Potential Use |
| Heterogeneous Catalysis | High surface area, Tunable porosity, Functionalizable linkers, Coordinatively unsaturated metal sites | Fine chemical synthesis, Biomass conversion, CO2 reduction |
| Optoelectronics | Strong fluorescence, π-conjugated system, Ordered structure | Chemical sensors, Light-emitting diodes (LEDs), Photovoltaics |
Pyrene-Functionalized Polymeric and Hybrid Materials
Fabrication of Pyrene-Derivatized Electrochromic Polymers
Electrochromic materials can reversibly change their optical properties upon the application of an electrical bias, making them ideal for applications such as smart windows, flexible displays, and e-papers. acs.orgmdpi.com Pyrene's robust electrochemical activity and inherent optical properties make it an excellent building block for electrochromic polymers (ECPs). mdpi.comnih.gov
The fabrication of pyrene-derivatized ECPs typically involves the polymerization of a pyrene-containing monomer. Several methods are employed:
Oxidative Chemical Polymerization: This method involves using a chemical oxidant, such as iron(III) chloride (FeCl₃), to polymerize monomers. For instance, a pyrene-bearing monomer was copolymerized with 3,4-dimethoxythiophene (B1306923) using FeCl₃ to produce a pyrene-derivatized polythiophene (PTPy). acs.org This approach is suitable for bulk synthesis of the polymer. acs.org
Electropolymerization: In this technique, a polymer film is grown directly onto a conductive electrode surface (like ITO glass) by applying an electrical potential to a solution containing the monomer. mdpi.commdpi.com This method allows for precise control over the film's thickness and morphology. Star-shaped multi-triphenylamine derivatives with a pyrene core have been successfully electropolymerized to create stable, two-color electrochromic films that operate in the near-infrared (NIR) region. mdpi.com
The performance of these polymers is determined by several factors. Combining pyrene with other electroactive units like thiophene, 3,4-ethylenedioxythiophene (B145204) (EDOT), or triphenylamine (B166846) allows for tuning of the polymer's electronic structure and, consequently, its color states, switching speed, and coloration efficiency. mdpi.comnih.gov For example, a series of pyrene-based conductive polymers synthesized via Stille coupling reactions exhibited stable electrochromic properties and high coloration efficiencies, with one derivative showing a value as high as 277 cm²/C. nih.gov
| Polymer | Fabrication Method | Key Performance Metric |
| PTPy | Oxidative Chemical Polymerization | Improved color switching speeds (t_coloring = 3.6 s, t_bleaching = 0.3 s) in a hybrid with MWCNTs. acs.org |
| PPYEDOT | Stille Coupling & Polymerization | Fast switching times (coloring: 1.3 s, bleaching: 3.2 s). nih.gov |
| P2 (Pyrene-triphenylamine) | Electropolymerization | Two-step electrochromism in the NIR region with good cyclic stability. mdpi.com |
Non-Covalent Immobilization of Pyrene-Tethered Systems in Materials Science
The planar structure and extensive π-electron system of pyrene enable strong, non-covalent π-π stacking interactions with the surfaces of sp²-hybridized carbon materials, such as carbon nanotubes (CNTs), graphene, and carbon black. rsc.orgnih.gov This property is widely exploited to "tether" or immobilize functional molecules onto these surfaces without the need for forming a direct covalent bond. This compound can serve as the precursor to such tethering agents.
This immobilization strategy is attractive because it is often simple to execute and does not perturb the intrinsic electronic properties of the carbon support material or the tethered molecule. rsc.org The approach involves synthesizing a conjugate molecule where the functional unit of interest (e.g., a catalyst, a sensor molecule, a drug) is chemically linked to a pyrene moiety. When this conjugate is introduced to a carbon material, the pyrene "anchor" adsorbs onto the surface, effectively immobilizing the entire system. nih.gov
This technique has found broad utility:
In Electrocatalysis: Redox-active molecules and catalysts have been successfully immobilized on electrode surfaces. For example, a TEMPO catalyst tethered to pyrene was non-covalently attached to a carbon-cloth electrode, resulting in a highly efficient system for electrochemical alcohol oxidation. nih.gov Similarly, a Rhenium(I) diimine complex modified with pyrene was immobilized on a carbon electrode for the reduction of CO₂. nih.gov
On Diverse Surfaces: While initially focused on carbon materials, the strategy has been expanded. Researchers have demonstrated non-covalent immobilization on non-carbonaceous materials like gold and indium tin oxide (ITO), broadening the scope of applications. rsc.org
For Creating Hybrid Materials: The pyrene-based non-covalent interaction is a cornerstone for building complex hybrid materials. A pyrene-derivatized electrochromic polymer was anchored onto multi-walled carbon nanotubes (MWCNTs), leveraging the π-π stacking to create a supramolecular assembly with enhanced performance for flexible displays. acs.org
This method provides a versatile and robust platform for surface functionalization, enabling the development of advanced materials for catalysis, sensing, and electronics. rsc.orgacs.org
Catalytic Roles and Applications of Pyren 4 Yl Methanol Derivatives
Molecular Electrocatalysis with Pyrene-Tethered Systems
The immobilization of molecular catalysts onto electrode surfaces is a key strategy for enhancing their performance and practicality in electroorganic synthesis. nih.govresearchgate.net Pyrene-tethered systems are particularly effective in this regard due to the strong π-π stacking interactions between the pyrene (B120774) anchor and carbon-based electrode materials like carbon nanotubes (CNTs). nih.govresearchgate.netscispace.com This non-covalent immobilization method is straightforward and avoids complex synthetic procedures often associated with creating covalent linkages. researchgate.netnih.gov
This approach has been successfully used to heterogenize catalysts for various reactions. For instance, pyrene-tethered 2,2,6,6-tetramethylpiperidin-1-oxy (Py-TEMPO) has been immobilized on carbon nanotubes to catalyze the oxidation of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). researchgate.net This system was part of a paired electrolytic process that simultaneously reduced CO2 to CO. researchgate.net Similarly, pyrene-functionalized, highly reduced graphene oxide has been used as a support for palladium nanoparticles, creating a highly stable and water-dispersible catalyst for Mizoroki-Heck cross-coupling reactions. nih.gov The pyrene moiety serves as a smart functionalizing ligand, providing specific binding sites for the palladium nanoparticles and enhancing the catalyst's stability and dispersibility in aqueous media. nih.gov
Another example involves tethering a Perylene Diimide (PDI) photosensitizer to a Rhenium bipyridine complex. chemrxiv.org The PDI group not only acts as a photosensitizer but also as an effective electrode anchoring unit and an electron reservoir, significantly lowering the overpotential required for the electrocatalytic reduction of CO2. chemrxiv.org These examples highlight a general strategy where the pyrene unit facilitates the creation of stable and highly active electrode-catalyst assemblies for sustainable chemical synthesis. nih.gov
Photoinduced Organic Transformations Catalyzed by Pyrene Moieties
Pyrene and its derivatives are prominent polycyclic aromatic hydrocarbons (PAHs) in photochemistry, valued for their potential as photosensitizers in organic reactions. thieme-connect.comthieme-connect.com Their utility stems from their unique photophysical properties, including high fluorescence quantum yields, long-lived excited states, and a wide range of redox potentials that enable electron transfer with various organic compounds. thieme-connect.comthieme-connect.com Upon excitation, typically with UV light, pyrene can act as a strong reductant. thieme-connect.com However, by introducing functional groups or extending the π-conjugation, their absorption can be shifted into the visible light spectrum. thieme-connect.comacs.org
Pyrene-catalyzed photoinduced reactions can proceed through several mechanisms, including energy transfer or single-electron transfer (SET). thieme-connect.comthieme-connect.com For example, pyrene catalysts have been employed in:
Bond Cleavage Reactions : Photoinduced decarboxylation of N-acyloxyphthalimides has been achieved using 1,6-bis(dimethylamino)pyrene as a photosensitizer. thieme-connect.com Pyrene derivatives also facilitate the hydrodefluorination of polyfluoroarenes through a photoinduced electron transfer process promoted by 'π-hole–π' interactions. thieme-connect.com
Cycloaddition Reactions : Bichromophoric pyrene-based catalysts have been used to selectively catalyze [2+2] cross-cycloaddition reactions between dienes and styrenes. thieme-connect.com
Aerobic Organic Transformations : Pyrene-based donor-acceptor (D-A) conjugated molecules can serve as efficient, recyclable heterogeneous catalysts for various visible-light-induced aerobic reactions, such as the dehydro-coupling of amines, oxidation of thioethers, and hydroxylation of arylboronic acids. nih.govresearchgate.net The D-A structure enhances visible light absorption and facilitates the generation of reactive oxygen species like superoxide (B77818) anion (·O2−) or singlet oxygen (¹O₂), depending on the specific molecular design. nih.gov
Furthermore, pyrene has been used as an organic photocatalyst in metal-free atom transfer radical polymerization (ATRP), enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity under ambient conditions. scielo.br
Pyrene-TEMPO Conjugates in Electrochemical Alcohol Oxidation
A notable application of pyrene-tethered systems is the electrochemical oxidation of alcohols using pyrene-TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) conjugates. nih.govnih.gov TEMPO and its derivatives are efficient catalysts for alcohol oxidation, where the active species is the oxoammonium ion, generated via electrochemical oxidation of the stable nitroxyl (B88944) radical. researchgate.netrhhz.netresearchgate.net Coupling this reaction with cathodic proton reduction can produce H₂ as the only byproduct, offering a green alternative to traditional oxidation methods. nih.gov
The key innovation lies in the non-covalent immobilization of a pyrene-TEMPO conjugate onto a carbon cloth electrode, often enhanced with multi-walled carbon nanotubes (MWCNTs). nih.govresearchgate.netnih.gov This immobilization leads to a significant enhancement in catalytic activity compared to electronically similar but untethered (homogeneous) TEMPO derivatives like 4-acetamido-TEMPO. nih.govresearchgate.netnih.gov The immobilized catalyst demonstrates superior performance with turnover numbers (TONs) approaching 2000 and turnover frequencies (TOFs) reaching nearly 4000 h⁻¹ for the oxidation of benzylic alcohols. nih.govnih.gov
The synthetic utility of this system has been proven through the efficient oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govrhhz.net Even sterically hindered substrates, such as a hydroxymethylpyrimidine precursor to the drug rosuvastatin, can be oxidized in high yield. nih.govresearchgate.netnih.gov The enhanced efficiency is attributed to the high local concentration of the catalyst on the electrode surface, which facilitates the reaction kinetics. nih.gov This strategy of using pyrene for non-covalent immobilization holds considerable promise for broader applications in preparative-scale electroorganic synthesis. nih.govnih.gov
| Substrate | Product | Catalyst Loading (mol%) | Time (min) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF h⁻¹) |
|---|---|---|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | 0.05 | 60 | 95 | >1800 | ~1900 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.05 | 30 | 98 | >1800 | ~3920 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 0.05 | 80 | 90 | >1800 | ~1350 |
| 1-Phenylethanol | Acetophenone | 0.05 | 80 | 92 | >1800 | ~1380 |
| Rosuvastatin Precursor | Aldehyde | 0.1 | 360 | 91 | ~910 | ~152 |
Pyrenedione-Mediated Organic Reactions, including Alcohol Dehydrogenation
Pyrenedione (PD), a derivative of pyrene, has been identified as an effective organocatalyst for reactions under visible-light photoredox conditions. acs.orgorganic-chemistry.orgnih.gov A significant application is in the facile dehydrogenation of alcohols, using aerobic oxygen as the terminal oxidant. organic-chemistry.orgnih.govresearchgate.net This process is a key step in single-pot reactions, such as the α-olefination of nitriles to form vinyl nitriles, which are valuable precursors in pharmaceuticals and materials science. acs.orgorganic-chemistry.org
The catalytic system typically combines pyrenedione with a base, such as potassium tert-butoxide (KOtBu), and operates under mild conditions (e.g., 60°C with blue LED irradiation). organic-chemistry.orgnih.gov This environmentally benign approach avoids the need for transition-metal catalysts, which often require higher temperatures and longer reaction times. acs.orgresearchgate.net The reaction is versatile, accommodating a range of primary and secondary alcohols, including benzylic, heterocyclic, and aliphatic substrates, with good to excellent yields. organic-chemistry.org
Mechanistic studies suggest that the reaction is radical-mediated and that pyrenedione acts as a two-electron shuttle. organic-chemistry.org The process offers a cost-effective and sustainable method for forming C-C and C-N bonds. organic-chemistry.org Besides alcohol dehydrogenation, pyrenedione has also been used as a photocatalyst for the aerobic alkylation of activated C(sp³)–H bonds in ethers and thioethers. dntb.gov.ua Additionally, 1,6-pyrenedione (B155732) has been shown to be an efficient metal-free photocatalyst for the selective oxygenation of electron-deficient alkenes to epoxides. mdpi.com
| Alcohol Substrate | Nitrile Substrate | Product Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzyl cyanide | 80 |
| 4-Methylbenzyl alcohol | Benzyl cyanide | 75 |
| 4-Methoxybenzyl alcohol | Benzyl cyanide | 72 |
| 1-Phenylethanol | Benzyl cyanide | 78 |
| Cyclohexanol | Benzyl cyanide | 65 |
Pyrene Units as Active Sites in Heterogeneous Catalytic Frameworks (COFs and MOFs)
The incorporation of pyrene-based ligands into the structures of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has led to a growing class of highly effective heterogeneous catalysts. researchgate.netrsc.orgrsc.org The unique characteristics of pyrene—its large planar π-conjugated system, optical properties, and structural rigidity—are imparted to the resulting frameworks. researchgate.netscispace.comrsc.org These materials often exhibit large surface areas, tunable pore sizes, and enhanced stability, making them suitable for a wide array of catalytic applications. scispace.comrsc.orgliverpool.ac.uk
In these frameworks, pyrene units can act as the primary catalytic active sites. bohrium.comresearchgate.net The introduction of pyrene ligands can enhance electron transfer efficiency due to strong π-π interactions between the pyrene moiety and reactant molecules. scispace.comrsc.org Furthermore, the crystalline, porous nature of MOFs and COFs allows for the spatial isolation of these pyrene chromophores, which can hamper destructive self-quenching and enhance the efficiency of photocatalytic reactions. rsc.org
Pyrene-based MOFs and COFs have demonstrated significant potential in photocatalysis, including:
Hydrogen Peroxide (H₂O₂) Production : Four different pyrene-based COFs were prepared and showed that the pyrene unit is a more active site for photocatalytic H₂O₂ production than previously reported moieties. bohrium.comresearchgate.netugent.be The distribution and density of these pyrene sites within the framework were found to be crucial for optimizing catalytic performance and minimizing unwanted H₂O₂ decomposition. bohrium.comugent.be
Atom-Transfer Radical Addition : The pyrene-based MOF NU-1000 has been used to photocatalyze the iodoperfluoroalkylation of olefins under visible light via an energy-transfer pathway. rsc.org
CO₂ Reduction and Hydrogen Evolution : Pyrene-based MOFs are being explored for energy applications like photocatalytic CO₂ reduction and H₂ evolution from water. rsc.orgliverpool.ac.uk The extensive π-conjugation of the pyrene ligands is expected to facilitate charge separation and transfer, which are key processes in these reactions. acs.orgrsc.org
These framework materials represent a promising platform for designing next-generation heterogeneous catalysts with precisely controlled structures and functionalities. rsc.orgrsc.orgliverpool.ac.uk
Future Research Directions and Emerging Opportunities
Rational Design Principles for Advanced (Pyren-4-YL)methanol Analogues
The rational design of new this compound analogues is a key frontier for unlocking enhanced functionalities. This approach involves the strategic modification of the pyrene (B120774) core or the methanolic functional group to fine-tune the molecule's properties for specific applications. Research in this area is guided by structure-property relationships, where even subtle chemical alterations can lead to significant changes in fluorescence, electronic behavior, and biological interactions. mdpi.com
Future design principles will likely focus on:
Tuning Optoelectronic Properties: The modification of the pyrene structure by adding various substituents allows for precise control over the molecule's electronic and photophysical characteristics. researchgate.net Attaching electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, which in turn affects its absorption and emission spectra, fluorescence quantum yield, and charge carrier mobility. mdpi.comresearchgate.net This is crucial for developing next-generation materials for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com
Enhancing Biological Activity: The synthesis of novel pyrene-pyrazole analogues has provided a structural basis for the rational design of potent agents that modulate microtubule polymerization, a key target in cancer therapy. acs.org Future work will involve creating libraries of this compound derivatives with varied substituents to probe structure-activity relationships and identify compounds with improved efficacy and selectivity. acs.org
Creating "Switchable" Molecules: An important goal is the design of analogues that exhibit a change in their fluorescence or other properties in response to specific environmental triggers. This can be achieved by incorporating moieties that respond to pH, ions, or specific biomolecules, leading to the development of highly selective sensors and probes. mdpi.com The introduction of long-chain alkyl groups, for example, can enhance optical properties and modify donor-acceptor interactions through intramolecular charge transfer (ICT), which is a mechanism for regulating a substance's sensitivity. mdpi.com
Table 1: Design Strategies for this compound Analogues
| Design Principle | Objective | Example Modification | Potential Application |
|---|---|---|---|
| Tuning Optoelectronics | Control absorption/emission and charge transport | Addition of electron-donating/withdrawing groups | Organic Electronics (OLEDs, OFETs) mdpi.comresearchgate.net |
| Enhancing Bio-activity | Improve therapeutic efficacy and selectivity | Synthesis of pyrene-pyrazole pharmacophores | Anticancer agents (microtubule inhibitors) acs.org |
| Inducing "Switchable" Behavior | Create environmentally responsive materials | Incorporation of ion-chelating or pH-sensitive groups | Fluorescent sensors and probes mdpi.com |
Integration of Pyrene-Functionalized Alcohols into Novel Multifunctional Architectures
A significant area of future research involves moving beyond individual molecules to integrate this compound and its derivatives into larger, multifunctional systems. The pyrene unit's ability to engage in strong π-π stacking interactions makes it an ideal component for building ordered, high-performance materials. mdpi.comrsc.org
Emerging opportunities include:
Pyrene-Based Frameworks: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) built with pyrene-based ligands are a rapidly growing field. rsc.orgrsc.org These materials combine the photophysical properties of pyrene with the high surface area and tunable porosity of the framework. rsc.org Integrating pyrene units enhances interlayer π-π interactions, which promotes the separation and migration of charge carriers, significantly improving the crystallinity and photoelectrical properties of COFs. rsc.org These pyrene-based frameworks show great promise in gas adsorption, separation, catalysis, and sensing. rsc.orgrsc.org
Functional Polymers and Composites: The incorporation of pyrene-functionalized molecules into polymers is a versatile strategy for creating advanced materials. For example, pyrene-functionalized block copolymers have been used to non-covalently modify the surface of graphene nanoplatelets (GNPs). mdpi.com The pyrene moiety attaches strongly to the GNP surface via π-π interactions, while the polymer block enhances compatibility and dispersion within a host matrix like PEEK, leading to composites with superior mechanical and thermal properties. mdpi.com Similarly, pyrene can be "clicked" onto polymers like poly(vinyl alcohol) to study polymer structure and aggregation. researchgate.net
Supramolecular Assemblies: The principles of coordination-driven self-assembly are being used to construct complex, functional metallomacrocycles. rsc.org By using pyrene-functionalized ligands as building blocks, researchers can create "antenna" systems for light-harvesting applications, where the pyrene units absorb light energy and transfer it to a central core, mimicking components of natural photosynthesis. rsc.org
Table 2: Integration of Pyrene Moieties into Advanced Architectures
| Architecture | Integration Strategy | Resulting Property/Function | Reference Application |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Use of pyrene-based molecules as bridging ligands | Enhanced electron transfer, luminescence, porosity | Heterogeneous catalysis, sensing, gas separation rsc.orgebi.ac.uk |
| Covalent Organic Frameworks (COFs) | Construction with pyrene building units | Improved charge transport, crystallinity, stability | Photocatalysis, energy storage, optoelectronics rsc.org |
| Polymer Composites | Non-covalent functionalization of nanofillers (e.g., graphene) | Enhanced dispersion and interfacial interaction | High-performance composites mdpi.com |
| Supramolecular Cages | Self-assembly with pyrene-functionalized ligands | Light-harvesting "antenna" effects | Artificial photosynthesis systems rsc.org |
Development of Sustainable Synthetic Routes for Pyrene Derivatives
As the applications for pyrene-based materials expand, so does the need for more efficient, cost-effective, and environmentally benign synthetic methods. Traditional synthetic routes often require harsh conditions or toxic reagents. digitellinc.com Modern research is focused on developing "green" chemistry approaches to address these challenges.
Key directions in sustainable synthesis include:
C–H Functionalization: Transition metal-catalyzed C–H activation has emerged as a powerful strategy for directly modifying the pyrene core. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps, minimizing waste, and improving atom economy. mdpi.com For instance, iridium-catalyzed borylation allows for the selective functionalization of the C(2) and C(7) positions of pyrene, providing building blocks for a variety of derivatives. mdpi.com
Greener Reagents: Research is underway to replace toxic and metal-containing oxidizing agents with more environmentally friendly alternatives. digitellinc.com One successful approach uses hypervalent iodine reagents, such as periodic acid (H₅IO₆) and 2-iodoxybenzoic acid (IBX), for the oxidation and iodination of pyrene derivatives. digitellinc.com These methods offer higher yields and improved green chemistry metrics compared to previous techniques. digitellinc.com
Catalytic Cross-Coupling: Copper-catalyzed cross-dehydrogenative coupling reactions under aerobic conditions represent a mild and efficient method for creating complex molecules like pyrene-pyrazole pharmacophores. acs.org Future work will aim to expand the portfolio of catalytic reactions (e.g., Stille, Suzuki) for building pyrene derivatives with high precision and efficiency. scielo.br
Expanding the Scope of Catalytic and Sensing Applications
The distinctive fluorescence of pyrene, which is highly sensitive to the local environment, and its ability to form excimers (excited-state dimers) make it an exceptional platform for developing advanced sensors and catalysts. mdpi.comnih.gov
Future opportunities in this domain are vast:
Advanced Fluorescent Sensing: Research is pushing the boundaries of sensitivity and selectivity for pyrene-based fluorescent sensors. New probes are being designed for the ratiometric detection of environmentally and biologically important analytes, including heavy metal ions (Ag⁺, Pb²⁺, Cu²⁺), anions, and reactive small molecules like hydrazine (B178648) (N₂H₄) and hydrogen sulfide (B99878) (H₂S). rsc.orgbohrium.comx-mol.net A key strategy involves designing probes where the analyte induces a distinct change in the fluorescence profile, such as a shift from monomer to excimer emission, allowing for clear and quantifiable detection. mdpi.comrsc.org Aptamer-based sensors that use pyrene-labeled oligonucleotides are also being developed for the highly sensitive detection of proteins and other biological targets. nih.gov
Photocatalysis: Pyrene-based materials are increasingly being explored as photocatalysts. The integration of pyrene moieties into MOFs can enhance electron transfer efficiency due to strong π-π interactions, boosting activity in heterogeneous catalysis. rsc.org In another approach, merging a pyrene moiety with a copper(I)-based photosensitizer has been shown to create superior bichromophoric systems with drastically increased excited-state lifetimes and higher catalytic activity for oxidation reactions. acs.org
Bioimaging: The ability of pyrene derivatives to act as fluorescent probes is being leveraged for biological imaging. mdpi.com For instance, pyrene-based probes have been developed to detect specific enzymes or ions within living cells, providing valuable tools for studying biological processes and diagnostics. mdpi.comrsc.org
Table 3: Emerging Catalytic and Sensing Applications
| Application Area | Underlying Principle | Example System | Target Analyte/Reaction |
|---|---|---|---|
| Fluorescent Sensing | Analyte-induced change in monomer/excimer emission | Pyrene-dipeptide probe | Silver ions (Ag⁺) rsc.org |
| Fluorescent Sensing | Ratiometric response to nucleophilic addition | 2-(pyren-1-ylmethylene)malononitrile (PMM) | Hydrazine (N₂H₄) and Hydrogen Sulfide (H₂S) x-mol.net |
| Biosensing | Target-induced conformational change bringing pyrene units together | Pyrene-labeled aptamers | Immunoglobulin E (IgE), Thrombin nih.gov |
| Photocatalysis | Enhanced excited state lifetime and efficiency | Pyrene-phenanthroline copper(I) complexes | Photocatalytic oxidation acs.org |
| Heterogeneous Catalysis | Enhanced electron transfer via π-π stacking | Pyrene-based Metal-Organic Frameworks (MOFs) | Various organic transformations rsc.org |
Q & A
Q. What are the common synthetic routes for (Pyren-4-Yl)methanol, and how are reaction conditions optimized?
this compound is typically synthesized via reduction of pyrene-4-carbaldehyde using agents like sodium borohydride (NaBH₄) in methanol or ethanol under inert atmospheres. Reaction optimization involves controlling temperature (0–25°C) and pH (neutral to slightly basic) to maximize yield and minimize side reactions like over-reduction or oxidation. Post-reduction purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). X-ray crystallography, facilitated by programs like SHELXL, resolves stereochemistry and intermolecular interactions. For example, SHELX refinement can identify hydrogen bonding patterns critical for understanding solid-state packing .
Q. What preliminary biological screening approaches are used for this compound derivatives?
Derivatives are screened for antimicrobial activity using broth microdilution assays (e.g., against Pseudomonas aeruginosa ATCC 27853) to determine minimum inhibitory concentrations (MICs). Fluorescence properties (from the pyrene moiety) enable tracking cellular uptake via confocal microscopy .
Q. What safety protocols are essential when handling this compound in the lab?
Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution using lipases can yield enantiopure derivatives. For instance, (R)-enantiomers of analogous compounds are isolated via chiral HPLC (Chiralpak® columns) or asymmetric hydrogenation with Ru-BINAP complexes .
Q. What computational methods predict the photophysical properties of this compound?
Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level models UV-Vis absorption and emission spectra. Solvent effects (e.g., methanol vs. DMSO) are incorporated using the polarizable continuum model (PCM) .
Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?
Meta-analyses of MIC data across studies identify variables like bacterial strain specificity (e.g., Gram-negative vs. Gram-positive) or compound concentration ranges. Dose-response curves and checkerboard assays (for synergy/antagonism) clarify discrepancies .
Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?
Prodrug design (e.g., esterification of the hydroxyl group) or nanoformulation (liposomes, cyclodextrin inclusion complexes) enhance aqueous solubility. LogP values are optimized via substituent modification (e.g., introducing polar groups on the pyrene ring) .
Q. How is crystallographic data for this compound derivatives validated against computational predictions?
SHELXL-refined X-ray structures are compared with DFT-optimized geometries (using Gaussian 16). Root-mean-square deviations (RMSDs) between experimental and calculated bond lengths/angles quantify accuracy, with thresholds <0.05 Å indicating reliable models .
Q. What role does the pyrene moiety play in supramolecular assembly of this compound-based materials?
π-π stacking of pyrene units drives self-assembly into columnar structures, characterized by small-angle X-ray scattering (SAXS). Applications include organic semiconductors or fluorescent sensors, where intermolecular interactions are tuned via substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
